3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
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Overview
Description
3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both chlorophenyl and sulfonyl groups in its structure suggests significant pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole typically involves multiple steps:
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Formation of the Oxadiazole Ring: : This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
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Sulfonylation: : The sulfonyl group is typically introduced through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
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Pyrrolidine Substitution: : The final step involves the substitution of the pyrrolidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and continuous flow systems to handle the increased volume.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the oxadiazole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
- 3-(2-Chlorophenyl)-5-{1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
- 3-(2-Chlorophenyl)-5-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(2-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and sulfonyl groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c19-12-7-9-13(10-8-12)27(24,25)23-11-3-6-16(23)18-21-17(22-26-18)14-4-1-2-5-15(14)20/h1-2,4-5,7-10,16H,3,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXWDDZGQJGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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